2-(2-Hydroxyphenyl)acetamide

Description

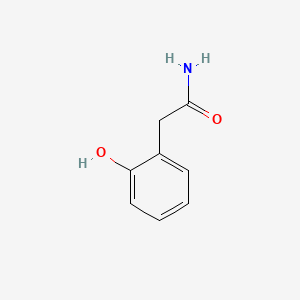

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-8(11)5-6-3-1-2-4-7(6)10/h1-4,10H,5H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPEGHCREQHYERS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176990 | |

| Record name | 2-(2-Hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22446-40-8 | |

| Record name | 2-Hydroxybenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22446-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Hydroxyphenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022446408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-hydroxyphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Hydroxyphenyl)acetamide and Its Isomer N-(2-Hydroxyphenyl)acetamide

Disclaimer: This technical guide addresses the user's query on 2-(2-Hydroxyphenyl)acetamide (CAS 22446-40-8). However, due to the limited availability of detailed experimental data for this specific molecule, this guide also provides an in-depth analysis of its structural isomer, N-(2-hydroxyphenyl)acetamide (CAS 614-80-2), also known as 2-Acetamidophenol. N-(2-hydroxyphenyl)acetamide is a well-characterized compound with significant research into its biological activities. This comparative approach is intended to provide a comprehensive resource for researchers, scientists, and drug development professionals. All information will be clearly attributed to the correct isomer.

Introduction

This compound and N-(2-hydroxyphenyl)acetamide are structural isomers with the molecular formula C₈H₉NO₂. While sharing the same chemical makeup, their different structural arrangements result in distinct physical, chemical, and biological properties. This guide provides a detailed overview of their known characteristics, with a particular focus on the more extensively studied N-(2-hydroxyphenyl)acetamide.

Physical and Chemical Properties

The physical and chemical properties of both isomers are summarized below. It is important to note that much of the experimental data is available for N-(2-hydroxyphenyl)acetamide, while the data for this compound is primarily computational.

This compound (CAS: 22446-40-8)

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Synonyms | 2-Hydroxybenzeneacetamide | PubChem |

| CAS Number | 22446-40-8 | PubChem |

| Molecular Formula | C₈H₉NO₂ | PubChem |

| Molecular Weight | 151.16 g/mol | PubChem |

| Melting Point | 116-117 °C | ECHEMI |

| Boiling Point | No experimental data available | |

| Solubility | Soluble in water and organic solvents. | CymitQuimica[1] |

| pKa (Predicted) | No experimental data available | |

| logP (Computed) | 0.42 | ChemScene[2] |

N-(2-hydroxyphenyl)acetamide (CAS: 614-80-2)

| Property | Value | Source |

| IUPAC Name | N-(2-hydroxyphenyl)acetamide | NIST |

| Synonyms | 2-Acetamidophenol, o-Acetamidophenol | NIST |

| CAS Number | 614-80-2 | NIST |

| Molecular Formula | C₈H₉NO₂ | NIST |

| Molecular Weight | 151.16 g/mol | NIST |

| Melting Point | 205-210 °C | Sigma-Aldrich |

| Boiling Point | No experimental data available | |

| Solubility | Soluble in hot water and ethanol; slightly soluble in cold water. | ChemicalBook |

| pKa (Predicted) | 9.35 ± 0.35 | ChemBK |

| logP (Computed) | 1.06 | FooDB |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of N-(2-hydroxyphenyl)acetamide are provided below. Due to a lack of available literature, similar detailed protocols for this compound could not be provided.

Synthesis of N-(2-hydroxyphenyl)acetamide

A plausible method for the synthesis of N-(2-hydroxyphenyl)acetamide involves the acetylation of 2-aminophenol.

Materials:

-

2-Aminophenol

-

Acetic anhydride

-

Sodium bicarbonate

-

Acetonitrile

-

Water

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve 2-aminophenol in a mixture of acetonitrile and water.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution while stirring.

-

After the addition of acetic anhydride, carefully add sodium bicarbonate to the mixture to neutralize the acetic acid formed during the reaction. Maintain the pH between 5.5 and 6.5.

-

Continue stirring the mixture at room temperature for several hours to ensure the completion of the reaction.

-

The resulting precipitate of N-(2-hydroxyphenyl)acetamide is collected by filtration.

-

The crude product can be purified by recrystallization from an aqueous solution or a suitable organic solvent like ethanol.

In Vitro Anti-Inflammatory Assay: Measurement of IL-1β and TNF-α

This protocol outlines the measurement of pro-inflammatory cytokines IL-1β and TNF-α in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).[3][4]

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

N-(2-hydroxyphenyl)acetamide

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

ELISA kits for mouse IL-1β and TNF-α

-

96-well plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of N-(2-hydroxyphenyl)acetamide for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control group (no LPS) and a positive control group (LPS alone).

-

Incubate the cells for an appropriate period (e.g., 24 hours).

-

Collect the cell culture supernatants.

-

Quantify the levels of IL-1β and TNF-α in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of cytokines based on a standard curve.

Apoptosis Assay: Western Blot Analysis of Bax/Bcl-2 Ratio

This protocol describes the determination of the pro-apoptotic Bax to anti-apoptotic Bcl-2 protein ratio by Western blotting.[2][5][6]

Materials:

-

MCF-7 breast cancer cells

-

N-(2-hydroxyphenyl)acetamide

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitor cocktail

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture MCF-7 cells and treat them with different concentrations of N-(2-hydroxyphenyl)acetamide for a specified time (e.g., 48 hours).

-

Harvest the cells and lyse them using a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the cell lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against Bax, Bcl-2, and the loading control.

-

Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Perform densitometric analysis of the bands and calculate the Bax/Bcl-2 ratio, normalizing to the loading control.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways for This compound are not well-documented, it has been suggested to attenuate the RANK/RANKL signaling pathway, which is crucial in osteoclastogenesis and bone resorption.

In contrast, the mechanisms of action for N-(2-hydroxyphenyl)acetamide are more extensively studied, particularly its anti-inflammatory and pro-apoptotic effects.

Anti-Inflammatory Signaling Pathway of N-(2-hydroxyphenyl)acetamide

N-(2-hydroxyphenyl)acetamide has been shown to exert its anti-inflammatory effects by downregulating the production of key pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[1][7] This is often observed in inflammatory models, such as those induced by lipopolysaccharide (LPS) in macrophages.

Caption: Anti-inflammatory pathway of N-(2-hydroxyphenyl)acetamide.

Apoptosis Induction Pathway of N-(2-hydroxyphenyl)acetamide

N-(2-hydroxyphenyl)acetamide has demonstrated the ability to induce apoptosis in cancer cells, such as the MCF-7 breast cancer cell line.[8] A key mechanism is the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This shift promotes the mitochondrial pathway of apoptosis.

Caption: Apoptosis induction by N-(2-hydroxyphenyl)acetamide.

Conclusion

This technical guide has provided a comparative overview of this compound and its isomer, N-(2-hydroxyphenyl)acetamide. While both molecules share the same chemical formula, the available scientific literature indicates that N-(2-hydroxyphenyl)acetamide has been more extensively studied, revealing significant anti-inflammatory and pro-apoptotic properties. The provided experimental protocols and signaling pathway diagrams for N-(2-hydroxyphenyl)acetamide offer a solid foundation for researchers and drug development professionals. Further investigation into the specific biological activities and mechanisms of this compound is warranted to fully understand its therapeutic potential and distinguish it from its well-characterized isomer.

References

- 1. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Trichinella spiralis excretory-secretory proteins induced autophagy via activating AMPK/mTOR pathway and protected gut epithelial barrier | PLOS Neglected Tropical Diseases [journals.plos.org]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-(2-Hydroxyphenyl)acetamide (CAS 614-80-2)

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of this compound, a compound of interest for its potential therapeutic applications.

Physicochemical Properties

This compound, also known as N-(2-hydroxyphenyl)acetamide or 2-Acetamidophenol, is a positional isomer of the widely used analgesic, paracetamol.[1] Its core chemical and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | [2][3][4] |

| Molecular Weight | 151.16 g/mol | [1][2][3] |

| CAS Number | 614-80-2 | [3][4] |

| Appearance | White to off-white or brown crystalline powder | [2] |

| Melting Point | 205-210 °C | [2][5] |

| Boiling Point (est.) | 273.17 °C | [2] |

| Flash Point | 161.3 °C | [2] |

| pKa (Predicted) | 9.35 ± 0.35 | [2] |

| Solubility | Soluble in hot water, ethanol, and alkaline solutions; slightly soluble in methanol and DMSO; sparingly soluble in cold water. | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Mass Spectrometry

The mass spectrum of this compound is available through the NIST WebBook.[3][4][6][7] The electron ionization mass spectrum provides key information for identifying the compound's molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is also available from the NIST WebBook, which can be used to identify its characteristic functional groups.[4][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the search results, a plausible synthetic route can be inferred from the synthesis of related compounds, such as 2-chloro-N-(2-hydroxyphenyl)acetamide.[3][9] A general approach would involve the acylation of 2-aminophenol.

Plausible Synthesis Workflow

Caption: Plausible synthesis workflow for this compound.

Experimental Protocol: Synthesis of N-phenyl-2-(phenylsulfanyl)acetamide (for reference)

A study by Motherwell et al. (2002) describes the synthesis of a related compound, N-phenyl-2-(phenylsulfanyl)acetamide.[10] In this procedure, a sulfonylguanidine derivative is reacted with 2-chloro-N-phenylacetamide. The resulting solid precipitate is filtered, washed with water, and recrystallized to yield colorless crystals.[10] The ¹H NMR spectrum in DMSO-d₆ showed a singlet for the methylene group at δ 3.84 ppm, multiplet aromatic protons at δ 7.30 ppm, and an amine proton at δ 9.15 ppm.[10]

Biological Activity and Mechanism of Action

This compound has demonstrated notable biological activities, particularly in the realm of inflammation and arthritis.

Anti-inflammatory and Anti-arthritic Properties

Studies have shown that N-(2-hydroxy phenyl) acetamide possesses promising anti-arthritic and anti-inflammatory properties.[11][12] In a study on adjuvant-induced arthritic (AIA) rats, treatment with this compound significantly retarded the reduction in body weight and the increase in paw edema volume compared to the diseased control group.[12]

Modulation of Pro-inflammatory Cytokines

The anti-inflammatory effects of this compound are associated with its ability to reduce the serum levels of the pro-inflammatory cytokines Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α).[12][13]

Antioxidant Activity

In addition to its anti-inflammatory effects, the compound has been shown to alter oxidative stress markers.[12] It exhibits high radical scavenging activity, as demonstrated in a DPPH assay.[13][14]

Signaling Pathway

The inhibition of TNF-α and IL-1β by this compound suggests its interference with key inflammatory signaling pathways. Both TNF-α and IL-1β can activate downstream signaling cascades that lead to the activation of transcription factors such as NF-κB and AP-1, which in turn regulate the expression of genes involved in inflammation.[15][16] The signaling pathway often involves the activation of MAP kinases.

Caption: Inhibition of TNF-α and IL-1β signaling by this compound.

Experimental Protocols for Biological Assays

In Vivo Anti-inflammatory and Analgesic Assays

A study by Jawed et al. provides details on the in vivo evaluation of N-(2-hydroxy phenyl) acetamide in Sprague Dawley rats.[12]

-

Adjuvant-Induced Arthritis Model: Arthritis was induced in adult female Sprague Dawley rats. The anti-arthritic and anti-inflammatory activity was assessed by monitoring body weight and paw edema volume. Doses of 5mg/kg and 10mg/kg of the compound were administered.[12]

-

Cytokine and Oxidative Stress Marker Analysis: At the end of the experiment, plasma and serum samples were collected to estimate the levels of pro-inflammatory cytokines (IL-1β and TNF-α) and oxidative stress markers (nitric oxide, peroxide, and GSH).[12]

In Vitro Anti-inflammatory Assay

An in vitro anti-inflammatory effect of N-(2-Hydroxyphenyl) Acetamide was evaluated using a protein denaturation assay.[14]

-

Protein Denaturation Assay: This method was used to assess the in vitro anti-inflammatory activity of the compound. Significant inhibition of protein denaturation was observed at concentrations of 100 and 300 µg/ml.[14]

Safety and Handling

This compound is associated with the following GHS hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

This document is intended for informational purposes for a scientific audience. Further research and validation are necessary to fully elucidate the therapeutic potential and safety profile of this compound.

References

- 1. rsc.org [rsc.org]

- 2. Frontiers | Interleukin-1β and tumor necrosis factor-α: reliable targets for protective therapies in Parkinson’s Disease? [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Acetamide, N-(2-hydroxyphenyl)- [webbook.nist.gov]

- 5. Acetamide, N-(2-hydroxyphenyl)- [webbook.nist.gov]

- 6. Acetamide, N-(2-hydroxyphenyl)- [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Human Metabolome Database: Showing metabocard for N-(2-Hydroxyphenyl)acetamide glucuronide (HMDB0240542) [hmdb.ca]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Tumor Necrosis Factor-α -and Interleukin-1-Induced Cellular Responses: Coupling Proteomic and Genomic Information - PMC [pmc.ncbi.nlm.nih.gov]

- 15. TNF Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]

- 16. IL-1beta and TNF-alpha regulate IL-6-type cytokines in gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 2-(2-Hydroxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Hydroxyphenyl)acetamide, also known as N-(2-hydroxyphenyl)acetamide or 2-acetamidophenol, is a synthetic compound with a multifaceted pharmacological profile. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its anti-inflammatory, anti-arthritic, anticancer, and pro-angiogenic properties. The document details the compound's effects on key signaling pathways, presents quantitative data from relevant studies, and outlines the experimental protocols used to elucidate its biological activities. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Anti-inflammatory and Anti-arthritic Activity

This compound has demonstrated significant anti-inflammatory and anti-arthritic properties in preclinical models. Its mechanism in this context is primarily attributed to the modulation of pro-inflammatory cytokines and oxidative stress markers.

Modulation of Pro-inflammatory Cytokines

In studies using adjuvant-induced arthritic (AIA) rats, treatment with this compound led to a significant reduction in the serum levels of key pro-inflammatory cytokines, Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α)[1]. This reduction in inflammatory mediators is a critical component of its anti-arthritic effects.

Attenuation of Oxidative Stress

The compound has also been shown to alter oxidative stress markers in the context of inflammation[1]. In a mouse model of acute kidney injury, it demonstrated protective effects through both anti-oxidant and anti-inflammatory mechanisms. This included the down-regulation of inducible nitric oxide synthase (iNOS) and nuclear factor-κB p50 (NF-κB p50) mRNA expression, alongside the up-regulation of heme oxygenase-1 (HO-1) and kidney injury molecule-1 (Kim-1) genes[2].

Inhibition of the RANK/RANKL Signaling Pathway

A key aspect of its anti-arthritic activity is the attenuation of the Receptor Activator of Nuclear Factor-κB (RANK) / RANK Ligand (RANKL) signaling pathway. This pathway is pivotal in the formation and activation of osteoclasts, the cells responsible for bone resorption, a hallmark of arthritis. By interfering with this pathway, this compound helps to mitigate bone destruction. This is further supported by the suppression of downstream mediators of the RANK/RANKL pathway, including the transcription factors c-fos and c-jun, as well as NF-κB[3].

Quantitative Data: Anti-inflammatory and Anti-arthritic Effects

| Parameter | Model System | Treatment | Result | Reference |

| Paw Oedema Volume | Adjuvant-Induced Arthritic (AIA) Rats | 5 mg/kg and 10 mg/kg doses | Significant retardation of increase in paw oedema | [1] |

| Serum IL-1β Levels | Adjuvant-Induced Arthritic (AIA) Rats | 5 mg/kg and 10 mg/kg doses | Reduction compared to diseased control | [1] |

| Serum TNF-α Levels | Adjuvant-Induced Arthritic (AIA) Rats | 5 mg/kg and 10 mg/kg doses | Reduction compared to diseased control | [1] |

| iNOS mRNA expression | Glycerol-induced Acute Kidney Injury (AKI) in mice | - | Down-regulated | [2] |

| NF-κB p50 mRNA expression | Glycerol-induced Acute Kidney Injury (AKI) in mice | - | Down-regulated | [2] |

Experimental Protocols

-

Induction: Adult female Sprague-Dawley rats are used. Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the paw or base of the tail.

-

Treatment: this compound is administered orally at doses of 5 mg/kg and 10 mg/kg daily, starting from the day of adjuvant injection.

-

Assessment of Arthritis:

-

Paw Volume: Measured using a plethysmometer at regular intervals.

-

Body Weight: Monitored throughout the study.

-

Arthritic Score: A visual scoring system based on the severity of inflammation in the paws.

-

-

Biochemical Analysis: At the end of the study, blood is collected to measure serum levels of IL-1β and TNF-α using ELISA kits. Oxidative stress markers like nitric oxide, peroxide, and glutathione (GSH) are also assessed.

-

Cell Culture and Treatment: A suitable cell line, such as RAW 264.7 macrophages, is cultured and stimulated with RANKL in the presence or absence of this compound.

-

Protein Extraction: Cells are lysed, and total protein is quantified using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key pathway proteins (e.g., RANK, TRAF6, NF-κB, c-fos, c-jun).

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagram

Caption: Attenuation of the RANK/RANKL signaling pathway.

Anticancer and Apoptotic Effects

This compound exhibits promising anticancer activity by inducing apoptosis and cell cycle arrest in various cancer cell lines.

Induction of Apoptosis

The compound induces apoptosis, or programmed cell death, in cancer cells. This is a key mechanism for its anticancer effects. A critical indicator of apoptosis is the modulation of the Bcl-2 family of proteins. This compound has been shown to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a crucial step in initiating the intrinsic pathway of apoptosis.

Furthermore, the compound activates caspase-3, a key executioner caspase in the apoptotic cascade. The activation of caspase-3 leads to the cleavage of various cellular substrates, ultimately resulting in the dismantling of the cell.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can also modulate the cell cycle. In MCF-7 breast cancer cells, it has been observed to cause cell cycle arrest at the G0/G1 phase, thereby preventing the cells from progressing to the DNA synthesis (S) phase and subsequent cell division.

Synergistic Effects with Chemotherapy

An important finding is the synergistic effect of this compound with conventional chemotherapeutic drugs. When used in combination with temozolomide, a drug used to treat glioblastoma, it significantly enhances cell growth inhibition and apoptosis in the U87 glioblastoma cell line. This synergistic effect is also associated with an increased Bax/Bcl-2 ratio and elevated expression of active caspase-3.

Quantitative Data: Anticancer and Apoptotic Effects

| Parameter | Cancer Cell Line | Result | Reference |

| Growth Inhibition (IC50) | MCF-7 (Breast Cancer) | 1.65 mM | [3] |

| Cell Cycle | MCF-7 (Breast Cancer) | Arrest at G0/G1 phase | [3] |

| Apoptosis | U87 (Glioblastoma) | Dose-dependent induction | [4] |

| Apoptosis (with Temozolomide) | U87 (Glioblastoma) | Synergistic induction | [3] |

Experimental Protocols

-

Cell Seeding: Cancer cells (e.g., MCF-7, U87) are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

-

Cell Lysis: Cells treated with this compound are lysed to release their intracellular contents.

-

Substrate Addition: A fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA) is added to the cell lysates.

-

Incubation: The reaction is incubated to allow for the cleavage of the substrate by active caspase-3.

-

Detection: The fluorescence or absorbance of the cleaved product is measured. The increase in signal is proportional to the caspase-3 activity.

-

Protein Extraction and Quantification: As described in section 1.5.2.

-

SDS-PAGE and Transfer: As described in section 1.5.2.

-

Immunoblotting: The membrane is incubated with primary antibodies against Bax and Bcl-2.

-

Detection and Densitometry: The protein bands are visualized, and the band intensities are quantified to determine the Bax/Bcl-2 ratio.

Signaling Pathway Diagram

Caption: Induction of apoptosis and cell cycle arrest.

Pro-angiogenic Activity

In contrast to its anticancer effects, this compound has also been observed to possess pro-angiogenic activity, highlighting its complex and context-dependent biological effects.

Promotion of Vessel Formation

In a zebrafish model, a common system for studying angiogenesis, the compound was found to promote the formation of intersegmental vessels. This pro-angiogenic effect was discovered during the screening of marine-derived compounds, where it was isolated from Penicillium chrysogenum. Notably, it was able to rescue vessel loss induced by a Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitor in zebrafish embryos. The precise molecular mechanism underlying this pro-angiogenic activity is still under investigation.

Experimental Protocol

-

Embryo Collection and Maintenance: Fertilized zebrafish embryos are collected and maintained in an incubator.

-

Treatment: At a specific developmental stage (e.g., 24 hours post-fertilization), embryos are treated with this compound at various concentrations.

-

Observation: The development of intersegmental vessels is observed and imaged at regular intervals using a microscope. Transgenic zebrafish lines with fluorescently labeled blood vessels (e.g., Tg(fli1:EGFP)) can be used for easier visualization.

-

Quantification: The length and number of intersegmental vessels are quantified to assess the extent of angiogenesis.

Experimental Workflow Diagram

Caption: Workflow for the zebrafish angiogenesis assay.

Conclusion

This compound is a molecule with diverse and significant biological activities. Its mechanism of action is complex, involving the modulation of multiple signaling pathways critical in inflammation, arthritis, cancer, and angiogenesis. The compound's ability to reduce pro-inflammatory cytokines, inhibit the RANK/RANKL pathway, induce apoptosis and cell cycle arrest in cancer cells, and promote angiogenesis underscores its potential for further investigation and development as a therapeutic agent. This technical guide provides a foundational understanding of its mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers in their future exploration of this promising compound. Further studies are warranted to identify its direct molecular targets and to fully elucidate the intricate signaling networks it modulates.

References

- 1. The zebrafish/tumor xenograft angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. media.cellsignal.com [media.cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitory Effect of (2R)-4-(4-hydroxyphenyl)-2-butanol 2-O-β-d-apiofuranosyl-(1→6)-β-d-glucopyranoside on RANKL-Induced Osteoclast Differentiation and ROS Generation in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of 2-(2-Hydroxyphenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Hydroxyphenyl)acetamide, a synthetic compound with a core acetamide structure, has demonstrated a compelling range of biological activities. This technical guide provides an in-depth exploration of its multifaceted pharmacological profile, with a focus on its anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. We delve into the quantitative measures of its efficacy, detail the experimental methodologies for its evaluation, and visualize the key signaling pathways it modulates. This document serves as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

This compound, also known as N-(2-hydroxyphenyl)acetamide or NA-2, is a molecule of significant interest in medicinal chemistry. Its structural simplicity belies a complex and promising range of biological effects. As a derivative of salicylic acid, it has been investigated for its potential to address a variety of pathological conditions, including cancer, inflammation, and neurological disorders. This guide aims to consolidate the current scientific understanding of this compound's biological activities, providing a technical foundation for further research and development.

Synthesis

The synthesis of this compound can be achieved through a multi-step process. A common route involves the chloroacetylation of an aminophenol derivative. While a detailed, step-by-step protocol for the direct synthesis of this compound is not extensively reported in the reviewed literature, a plausible pathway can be inferred from the synthesis of its precursors, such as 2-chloro-N-(2-hydroxyphenyl)acetamide.

A general synthetic scheme would involve the reaction of 2-aminophenol with an acetylating agent, such as acetic anhydride or acetyl chloride, under appropriate reaction conditions to yield the final product. The purification of the compound is typically achieved through recrystallization.

Anticancer Activity

This compound has exhibited notable anticancer properties, particularly against breast cancer cell lines. Its mechanism of action appears to be multifactorial, involving the induction of apoptosis and cell cycle arrest.

Quantitative Data

The anticancer efficacy of this compound has been quantified in vitro, with the half-maximal inhibitory concentration (IC50) being a key metric.

| Cell Line | Compound | IC50 | Assay | Reference |

| MCF-7 (Human Breast Cancer) | This compound | 1.65 mM | MTT Assay | [1] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: Following incubation, an MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated from the dose-response curve.

This flow cytometry-based assay is used to detect apoptosis.

-

Cell Treatment: Cells are treated with this compound for a defined period.

-

Cell Harvesting: Both adherent and floating cells are collected.

-

Staining: The cells are washed and resuspended in a binding buffer, followed by staining with Annexin V-FITC and propidium iodide (PI).

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

This assay assesses the effect of the compound on cell migration.

-

Monolayer Culture: Cells are grown to confluence in a culture plate.

-

Scratch Creation: A sterile pipette tip is used to create a "wound" or scratch in the cell monolayer.

-

Compound Treatment: The cells are then incubated with this compound.

-

Image Acquisition: Images of the wound are captured at different time points (e.g., 0 and 24 hours).

-

Analysis: The rate of wound closure is measured to determine the effect of the compound on cell migration.

This method determines the effect of the compound on the cell cycle progression.

-

Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and fixed (e.g., with ethanol).

-

Staining: The fixed cells are stained with a DNA-intercalating dye such as propidium iodide (PI).

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is then determined.

Signaling Pathways

The anticancer activity of this compound is associated with the modulation of apoptotic pathways. A key mechanism is the enhancement of the Bax/Bcl-2 ratio, which promotes apoptosis.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory and anti-arthritic properties in preclinical models. Its mechanism of action involves the reduction of pro-inflammatory cytokines and oxidative stress markers.

Quantitative Data

The anti-inflammatory effects have been quantified in vivo and in vitro.

| Model/Assay | Compound | Dosage/Concentration | Effect | Reference |

| Adjuvant-Induced Arthritis (Rat) | This compound | 5 mg/kg and 10 mg/kg | Significant reduction in paw edema | [2] |

| Adjuvant-Induced Arthritis (Rat) | This compound | 5 mg/kg | Significant decrease in serum IL-1β and TNF-α | [3][4] |

| Protein Denaturation Inhibition | This compound | 100 µg/ml | 58.66% inhibition | [5] |

| Protein Denaturation Inhibition | This compound | 300 µg/ml | 69.11% inhibition | [5] |

| DPPH Radical Scavenging | This compound | - | IC50 = 2.28 µg/ml | [5] |

Experimental Protocols

This is a common in vivo model for studying chronic inflammation.

-

Induction of Arthritis: Arthritis is induced in rats by a subplantar injection of Freund's Complete Adjuvant (FCA) into one of the hind paws.

-

Compound Administration: this compound is administered orally or intraperitoneally at various doses.

-

Assessment of Inflammation: The severity of arthritis is assessed by measuring the paw volume (plethysmometry) and arthritic score over a period of several weeks.

-

Biochemical Analysis: At the end of the study, blood samples are collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA kits.

This assay assesses the ability of a compound to inhibit protein denaturation, which is implicated in inflammation.

-

Reaction Mixture: A reaction mixture containing bovine serum albumin (BSA) and the test compound at various concentrations is prepared.

-

Denaturation: Denaturation is induced by heating the mixture at a specific temperature for a set time.

-

Turbidity Measurement: The turbidity of the solution is measured spectrophotometrically. The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with that of the control.

Signaling Pathways

The anti-inflammatory effects of acetamide derivatives are often linked to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Anticonvulsant Activity

While this compound itself has not been extensively studied for anticonvulsant properties, its derivatives have shown promising activity in preclinical models of epilepsy.

Quantitative Data

The anticonvulsant activity of a derivative is presented below.

| Compound | Animal Model | Test | ED50 | Reference |

| trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide | Mice | MES | 42.97 mg/kg | [5] |

Experimental Protocol

The MES test is a widely used animal model to screen for drugs effective against generalized tonic-clonic seizures.

-

Animal Preparation: Mice or rats are used for the assay.

-

Compound Administration: The test compound is administered to the animals at various doses.

-

Induction of Seizure: After a specific pretreatment time, a maximal electrical stimulus is delivered through corneal or ear electrodes.

-

Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure. Protection is defined as the abolition of this phase.

-

ED50 Calculation: The effective dose 50 (ED50), the dose that protects 50% of the animals from the tonic hind limb extension, is calculated.

Antimicrobial Activity

The antimicrobial potential of this compound has not been extensively documented. However, various acetamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Some reports indicate that N-(2-hydroxyphenyl)acetamide is ineffective against several bacterial strains, while other studies on its derivatives show promising results.[6]

Quantitative Data

Data on the antimicrobial activity of acetamide derivatives is available.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Benzimidazole-based acetamide derivatives | Pseudomonas aeruginosa | 125 | [No specific citation available in provided results] |

| 2-Mercaptobenzothiazole acetamide derivatives | E. coli, S. typhi, S. aureus, B. subtilis | Close to positive control | [7] |

Experimental Protocol

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Modulation of RANKL Signaling

Derivatives of acetamide have been shown to interfere with the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway, which is crucial for osteoclast differentiation and function. This suggests a potential therapeutic application in bone-related disorders.

Signaling Pathway

The RANKL/RANK signaling cascade is a key regulator of bone resorption. Acetamide derivatives can inhibit this pathway, thereby reducing osteoclastogenesis.

Conclusion

This compound is a versatile molecule with a rich pharmacological profile. Its demonstrated anticancer and anti-inflammatory activities, coupled with the potential of its derivatives in anticonvulsant and antimicrobial applications, make it a compelling lead compound for drug discovery and development. The modulation of key signaling pathways such as NF-κB and RANKL underscores its potential to address a range of diseases characterized by inflammation, uncontrolled cell proliferation, and bone degradation. Further research is warranted to fully elucidate its mechanisms of action, optimize its therapeutic potential, and evaluate its safety and efficacy in more advanced preclinical and clinical settings. This technical guide provides a solid foundation for these future endeavors.

References

- 1. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. N-(2-hydroxyphenyl)acetamide and its gold nanoparticle conjugation prevent glycerol-induced acute kidney injury by attenuating inflammation and oxidative injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Biological Insights into 2-(2-Hydroxyphenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(2-Hydroxyphenyl)acetamide, a compound of interest in medicinal chemistry and drug development. This document details available data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines generalized experimental protocols for these analytical techniques and explores a relevant biological signaling pathway, offering a multi-faceted resource for researchers.

Spectroscopic Data Analysis

The following sections present a summary of the available spectroscopic data for this compound. Due to the limited availability of directly published raw data, this guide synthesizes information from various sources and provides expected values based on the compound's chemical structure.

Table 1: 1H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | Singlet (broad) | 1H | Phenolic -OH |

| ~7.8 - 8.5 | Singlet (broad) | 1H | Amide NH |

| ~6.8 - 7.2 | Multiplet | 4H | Aromatic CH |

| ~3.5 | Singlet | 2H | Methylene CH 2 |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.

Table 2: 13C NMR Spectroscopic Data

While a complete, publicly available dataset of chemical shifts for this compound is not readily accessible, SpectraBase, a commercial database, indicates the availability of a 13C NMR spectrum obtained in Dimethyl sulfoxide-d6 (DMSO-d6) on a Jeol FX-90 instrument.

Table 3: IR (Infrared) Spectroscopic Data

| Wavenumber (cm-1) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H (phenolic) and N-H (amide) stretching |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| ~1650 | Strong | C=O (amide I) stretching |

| 1600 - 1450 | Medium to Strong | Aromatic C=C bending and N-H (amide II) bending |

Table 4: Mass Spectrometry Data

The NIST WebBook provides mass spectrometry data for the related compound, N-(2-hydroxyphenyl)-acetamide (a structural isomer). The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight.

| m/z | Interpretation |

| 151.16 | [M]+ (Molecular Ion) |

| Expected Fragments | Fragments corresponding to the loss of the acetamide side chain and other characteristic cleavages. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

1H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Optimize acquisition parameters such as the number of scans, relaxation delay, and spectral width.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

13C NMR Acquisition:

-

Acquire a proton-decoupled 13C NMR spectrum.

-

A larger number of scans will be necessary due to the lower natural abundance of 13C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Record the sample spectrum over the desired range (typically 4000-400 cm-1).

-

The final spectrum is presented as percent transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

The resulting spectrum will show the molecular ion and various fragment ions.

-

Biological Signaling Pathway

Research on the structurally similar compound, N-(2-hydroxyphenyl)acetamide, has demonstrated its anti-inflammatory and anti-arthritic properties. This activity is attributed to the reduction of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). The following diagram illustrates a simplified signaling pathway that could be modulated by this compound.

Caption: Putative inhibitory action of this compound on inflammatory signaling pathways.

Crystal Structure of 2-(2-Hydroxyphenyl)acetamide: A Technical Examination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Assessment: A comprehensive search of prominent chemical and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and PubChem, reveals a notable absence of experimentally determined crystal structure data for 2-(2-Hydroxyphenyl)acetamide. While chemical and spectroscopic information for this compound is available, a definitive single-crystal X-ray diffraction study and the corresponding detailed atomic coordinates have not been publicly deposited.

In light of this, the following guide will focus on the crystal structure of the closely related and structurally characterized isomer, 2-(4-Hydroxyphenyl)acetamide . This compound shares the same chemical formula and core functional groups, offering valuable insights into the potential solid-state behavior, molecular conformation, and intermolecular interactions that might be anticipated for the 2-hydroxy isomer. The data and methodologies presented herein are based on the published crystallographic study of 2-(4-Hydroxyphenyl)acetamide.

I. Quantitative Crystallographic Data for 2-(4-Hydroxyphenyl)acetamide

The crystallographic data for 2-(4-Hydroxyphenyl)acetamide has been determined by single-crystal X-ray diffraction. A summary of the key quantitative data is presented in Table 1 for clear comparison and reference.

| Parameter | Value |

| Chemical Formula | C₈H₉NO₂ |

| Formula Weight | 151.16 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 5.0935(2) |

| b (Å) | 9.5089(4) |

| c (Å) | 15.3708(7) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 744.46(6) |

| Z | 4 |

| Temperature (K) | 295 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (g/cm³) | 1.347 |

| F(000) | 320.0 |

| R-factor | Data not available in the immediate search results |

| wR (all data) | Data not available in the immediate search results |

Table 1: Summary of Crystallographic Data for 2-(4-Hydroxyphenyl)acetamide.

II. Experimental Protocols

The determination of the crystal structure of 2-(4-Hydroxyphenyl)acetamide involved the following key experimental procedures:

A. Synthesis and Crystallization

-

Starting Material: Commercially available 2-(4-Hydroxyphenyl)acetamide (99% purity) was used.[1]

-

Solvent Selection: Methanol was chosen as the solvent for crystallization.[1]

-

Crystallization Method: Single crystals of suitable quality for X-ray diffraction were obtained by the slow evaporation of the methanolic solution at room temperature.[1]

B. X-ray Data Collection and Structure Refinement

-

Data Collection: A suitable single crystal was mounted on a diffractometer. X-ray diffraction data were collected at a temperature of 295 K using molybdenum (Mo Kα) radiation.

-

Structure Solution and Refinement: The crystal structure was solved and refined using established crystallographic software packages. The refinement process involves adjusting atomic positions and displacement parameters to achieve the best possible fit between the observed and calculated diffraction patterns.

III. Molecular and Crystal Structure Description

In the crystal structure of 2-(4-Hydroxyphenyl)acetamide, the acetamide group is nearly perpendicular to the plane of the phenyl ring, with a dihedral angle of 89.95(5)°.[2] This conformation is influenced by the formation of intermolecular hydrogen bonds. The crystal packing is characterized by N—H⋯O hydrogen bonds, which organize the molecules into stacks that propagate along the crystallographic direction.[2] These stacks are further linked by additional hydrogen bonding, creating a stable three-dimensional network.[2]

IV. Visualizations

The following diagrams illustrate the experimental workflow for determining the crystal structure of a compound like 2-(4-Hydroxyphenyl)acetamide.

Caption: Experimental workflow for crystal structure determination.

Caption: Relationship between molecular interactions and crystal structure.

References

An In-depth Technical Guide to Derivatives and Analogues of 2-(2-Hydroxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of derivatives and analogues of 2-(2-hydroxyphenyl)acetamide. This core scaffold has garnered significant interest in medicinal chemistry due to its versatile pharmacological profile, which includes anti-inflammatory, fungicidal, and analgesic properties. This document details experimental protocols for the synthesis and biological evaluation of these compounds, presents quantitative activity data in a structured format, and visualizes key signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction

This compound and its analogues represent a promising class of compounds with a broad spectrum of biological activities. The core structure, characterized by a hydroxyphenyl group linked to an acetamide moiety, serves as a versatile template for chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. This guide explores the chemical space around this scaffold, focusing on derivatives with demonstrated therapeutic potential.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A general approach involves the acylation of 2-aminophenol or its derivatives with a suitable acylating agent.

General Synthesis Scheme

A common synthetic strategy for preparing 2-chloro-N-(2-hydroxyphenyl)acetamide, a key intermediate, is depicted below.[1] This intermediate can be further modified to generate a diverse library of analogues.

Caption: General synthesis of a key intermediate.

Experimental Protocol: Synthesis of 2-Chloro-N-(2-hydroxyphenyl)acetamide

This protocol describes a representative synthesis of a key intermediate.

Materials:

-

2-Aminophenol

-

Chloroacetyl chloride

-

Sodium acetate trihydrate

-

Ethanol

-

Water

Procedure:

-

Dissolve 2-aminophenol in a suitable solvent.

-

Add sodium acetate trihydrate to the solution.

-

Slowly add chloroacetyl chloride to the reaction mixture while stirring.

-

Continue stirring at room temperature for a specified period.

-

Filter the resulting solid, wash with water, and dry.

-

Recrystallize the crude product from ethanol to yield pure 2-chloro-N-(2-hydroxyphenyl)acetamide.[2]

Biological Activities and Mechanisms of Action

Derivatives of this compound exhibit a range of biological activities, with anti-inflammatory and fungicidal effects being the most prominent.

Anti-inflammatory and Analgesic Activity

N-(2-hydroxyphenyl)acetamide has demonstrated significant anti-inflammatory and anti-arthritic properties in animal models.[3] Its mechanism of action involves the inhibition of pro-inflammatory cytokines and modulation of cellular signaling pathways implicated in inflammation. Some analogues also show potential as selective COX-II inhibitors.[4][5]

N-(2-hydroxyphenyl)acetamide has been shown to reduce serum levels of the pro-inflammatory cytokines IL-1β and TNF-α in adjuvant-induced arthritic rats.[3] This is a key mechanism contributing to its anti-inflammatory effects.

Furthermore, some acetamide derivatives have been found to inhibit osteoclast differentiation by downregulating key signaling molecules. Specifically, certain analogues can suppress the RANKL-induced phosphorylation of MAPKs (ERK, JNK, p38) and the activation of the NF-κB pathway by reducing the phosphorylation of I-κB and p65. This inhibition of the RANKL/RANK signaling cascade is crucial for preventing bone resorption in inflammatory conditions like rheumatoid arthritis.

Caption: Inhibition of the RANKL signaling cascade.

The following table summarizes the anti-inflammatory and antioxidant activities of selected acetamide derivatives.

| Compound ID | % Inhibition of ABTS radical+ | T.E.A.C. (μM) | LD50 (ppm) | % Inhibition of NO production (at 10 μM) |

| 30006 | 1% | 0.26 | 41.4591 | - |

| 30007 | 10.6% | 2.74 | 29.8785 | - |

| 40006 | - | - | 3.0443 | Significant (P < 0.001) |

| 40007 | - | - | 10.6444 | Significant (P < 0.001) |

Data extracted from a study on acetamide derivatives with antioxidant and potential anti-inflammatory activity.[2]

| Compound | In vitro COX-II Inhibition IC50 (µmol/L) |

| Phenol Product 1 | 0.768 |

| Phenol Product 2 | 0.616 |

| Celecoxib (Reference) | 0.041 |

Data for phenol acetamide derivatives as COX-II inhibitors.[4]

Fungicidal Activity

Certain 2-((2-hydroxyphenyl)methylamino)acetamide derivatives have demonstrated potent fungicidal activity against various plant pathogens.[6]

Molecular docking studies suggest that the succinate dehydrogenase (SDH) enzyme could be a potential target for the fungicidal action of these compounds.[6] The hydroxyl and carbonyl groups of the acetamide derivatives are believed to be crucial for their interaction with the enzyme and subsequent fungicidal activity.[6]

Caption: Proposed mechanism of fungicidal action.

The table below presents the in vitro fungicidal activity of selected 2-((2-hydroxyphenyl)methylamino)acetamide derivatives against various fungal strains.

| Compound | S. sclerotiorum EC50 (µg/mL) | P. capsici EC50 (µg/mL) |

| 5a | 15.23 | 25.84 |

| 5b | 10.89 | 18.92 |

| 5c | 8.34 | 12.67 |

| 5d | 5.12 | 9.88 |

| 5e | 2.89 | 6.45 |

| Chlorothalonil (Control) | 4.56 | 7.91 |

Data extracted from a study on the fungicidal activity of novel 2-((2-hydroxyphenyl)methylamino)acetamide derivatives.[6]

Experimental Protocols

Detailed methodologies for key biological assays are provided below to facilitate the evaluation of novel this compound derivatives.

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)

This in vivo assay is a standard model for evaluating acute inflammation.

References

- 1. researchgate.net [researchgate.net]

- 2. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. archivepp.com [archivepp.com]

- 5. galaxypub.co [galaxypub.co]

- 6. Design, synthesis, fungicidal activity and molecular docking studies of novel 2-((2-hydroxyphenyl)methylamino)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(2-Hydroxyphenyl)acetamide as a potential therapeutic agent

An In-depth Technical Guide to 2-(2-Hydroxyphenyl)acetamide as a Potential Therapeutic Agent

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (also known as N-(2-hydroxyphenyl) acetamide or NA-2), a derivative of salicylic acid, is a synthetic compound demonstrating significant therapeutic potential.[1][2] Extensive preclinical research has highlighted its potent anti-inflammatory, anti-arthritic, antioxidant, and analgesic properties.[3][4] Mechanistically, it has been shown to modulate key inflammatory cytokines, mitigate oxidative stress, and inhibit neuronal excitability markers.[3][5] This technical guide provides a comprehensive overview of the existing data on this compound, detailing its synthesis, mechanisms of action, and summarizing the quantitative results from key preclinical studies. It aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Synthesis and Characterization

The synthesis of this compound is typically achieved via the chloroacetylation of 2-aminophenol or through the amidation of 2-hydroxyphenylacetic acid. The protocols for related derivatives suggest a straightforward and scalable process.[6][7][8]

Experimental Protocol: Synthesis via Chloroacetylation

This protocol is adapted from methodologies for similar N-hydroxyphenyl acetamides.[8]

Objective: To synthesize 2-chloro-N-(2-hydroxyphenyl) acetamide, a closely related precursor or derivative. The same principle applies to the non-chlorinated target by using acetyl chloride.

Materials:

-

2-Aminophenol

-

Chloroacetyl chloride (or Acetyl chloride for the non-chlorinated target)

-

Glacial Acetic Acid (Solvent)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Ice bath

-

Filtration apparatus (Büchner funnel)

-

Recrystallization solvents (e.g., Ethanol)

Procedure:

-

Dissolution: A solution of 2-aminophenol is prepared in glacial acetic acid within a round-bottom flask.

-

Acylation: The flask is cooled in an ice bath. Chloroacetyl chloride is added dropwise to the stirred solution. The reaction is typically exothermic.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for a designated period (e.g., 15 hours) to allow the reaction to proceed to completion.[9]

-

Precipitation & Filtration: The mixture is then poured into cold water to precipitate the crude product. The solid is collected by vacuum filtration, washed with water to remove impurities, and dried.[6]

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final crystalline product.

-

Characterization: The structure and purity of the synthesized compound are confirmed using spectroscopic methods such as Infrared (IR), Proton NMR (¹H NMR), and Mass Spectrometry.

Caption: Generalized workflow for the synthesis of this compound.

Therapeutic Activity and Efficacy

This compound has demonstrated significant efficacy in preclinical models of inflammation, arthritis, and oxidative stress.

Anti-inflammatory and Anti-arthritic Activity

The compound shows promising anti-inflammatory and anti-arthritic properties, evaluated in vivo using the adjuvant-induced arthritis (AIA) model in Sprague Dawley rats.[2][3] Treatment with this compound significantly retards the increase in paw edema and the reduction in body weight associated with the disease.[1][3]

Table 1: In Vivo Anti-inflammatory and Anti-arthritic Effects

| Parameter | Model | Treatment Group | Dosage | Outcome | Significance | Reference |

|---|---|---|---|---|---|---|

| Paw Edema | Adjuvant-Induced Arthritis (Rat) | NA-2 | 5 mg/kg & 10 mg/kg | Significant retardation of paw volume increase | p < 0.05 | [1][3] |

| Body Weight | Adjuvant-Induced Arthritis (Rat) | NA-2 | 5 mg/kg & 10 mg/kg | Significant retardation of body weight reduction | - | [1][3] |

| Pro-inflammatory Cytokines | Adjuvant-Induced Arthritis (Rat) | NA-2 | 5 mg/kg & 10 mg/kg | Reduction in serum IL-1β and TNF-α levels | p < 0.05 | [3][10] |

| Nociception | Adjuvant-Induced Arthritis (Rat) | NA-2 | 5 mg/kg | Inhibition of nociceptive sensation | - | [1] |

| Protein Denaturation (in vitro) | Heat-induced | NA-2 | 100 & 300 µg/ml | Significant inhibition of protein denaturation | p < 0.001 |[4] |

Antioxidant Activity

The compound's antioxidant capacity has been confirmed through both direct free-radical scavenging and modulation of oxidative stress markers in vivo.[3][11]

Table 2: Antioxidant Profile

| Assay / Marker | Model | Treatment Group | Dosage / Concentration | Outcome | Reference |

|---|---|---|---|---|---|

| DPPH Radical Scavenging | In vitro | NA-2 | 300 µg/ml | 88.16% scavenging activity | [4] |

| Oxidative Stress Markers (Nitric Oxide, Peroxide) | Adjuvant-Induced Arthritis (Rat) | NA-2 | 5 mg/kg & 10 mg/kg | Altered levels, indicating reduced oxidative stress | [2][3] |

| Reduced Glutathione (GSH) | Adjuvant-Induced Arthritis (Rat) | NA-2 | 5 mg/kg & 10 mg/kg | Altered levels, indicating antioxidant effect |[2][3] |

Neuroprotective Potential

While direct neuroprotection studies are emerging, strong evidence points to a neuroprotective role through the modulation of neuronal activity markers. In the brains of arthritic rats, which exhibit heightened neuronal excitability due to chronic pain, the compound profoundly inhibits the expression of c-Fos protein and mRNA.[5] c-Fos is an immediate early gene often used as a marker for neuronal activity.[5]

Table 3: Effects on Neuronal Markers

| Marker | Brain Regions | Model | Treatment Group | Outcome | Reference |

|---|

| c-Fos Protein & mRNA | Amygdala, Cortex, Hippocampus, Thalamus | Adjuvant-Induced Arthritis (Rat) | NA-2 | Significant blockage of arthritis-induced c-Fos expression |[5] |

Mechanisms of Action

The therapeutic effects of this compound are underpinned by its ability to modulate key signaling pathways involved in inflammation and oxidative stress.

Modulation of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[12] Pro-inflammatory stimuli, such as TNF-α or IL-1, trigger a cascade that leads to the activation of the IκB kinase (IKK) complex.[13][14] IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the NF-κB (p50/RelA) dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α and IL-1β.[12][14] The observed reduction in these cytokines by this compound strongly suggests it inhibits the NF-κB pathway.[2][3]

Caption: Postulated inhibition of the canonical NF-κB pathway by the compound.

Interaction with MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and JNK, are also critical in regulating inflammation and cellular stress.[15] While direct modulation by this compound has not been fully elucidated, its structural isomer, acetaminophen, is known to differentially regulate MAPK pathways, suggesting this is a probable mechanism of action.[16][17] For instance, toxic insults often lead to sustained JNK activation, while ERK activation can be protective.[16][17] The compound's beneficial effects could be related to a favorable modulation of these pathways.

Caption: Potential modulation of MAPK signaling pathways by the compound.

Conclusion and Future Directions

This compound has emerged as a compelling therapeutic candidate with a robust preclinical profile demonstrating significant anti-inflammatory, antioxidant, and potential neuroprotective effects. Its efficacy in validated animal models, coupled with initial mechanistic insights, provides a strong rationale for further development.

Future research should focus on:

-

Lead Optimization: Structure-activity relationship (SAR) studies to enhance potency and selectivity.

-

Pharmacokinetics and Safety: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to establish a full safety profile.

-

Mechanism Elucidation: Deeper investigation into its direct molecular targets within the NF-κB and MAPK signaling cascades.

-

Expanded Indications: Exploring its efficacy in other models of inflammatory and neurodegenerative diseases.

The collective data strongly support the continued investigation of this compound as a promising scaffold for the development of novel therapeutics for inflammatory disorders.

References

- 1. Protective Efficacy of N-(2-Hydroxyphenyl) Acetamide against Adjuvant-Induced Arthritis in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. N-(2-hydroxy phenyl) acetamide produces profound inhibition of c-Fos protein and mRNA expression in the brain of adjuvant-induced arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity - Neliti [neliti.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Protective efficacy of N-(2-hydroxyphenyl) acetamide against adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound|Research Chemical [benchchem.com]

- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Differential regulation of mitogen-activated protein kinase pathways by acetaminophen and its nonhepatotoxic regioisomer 3'-hydroxyacetanilide in TAMH cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Differential Regulation of Mitogen-Activated Protein Kinase Pathways by Acetaminophen and Its Nonhepatotoxic Regioisomer 3′-Hydroxyacetanilide in TAMH Cells - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: In Silico Modeling of 2-(2-Hydroxyphenyl)acetamide Interactions with Cyclooxygenase-2 (COX-2)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

In silico modeling, or computer-aided drug design (CADD), provides a powerful framework for accelerating drug discovery by predicting molecular interactions and guiding experimental research.[1][2] This technical guide details a hypothetical in silico investigation of 2-(2-Hydroxyphenyl)acetamide, a compound with known anti-inflammatory properties, and its interaction with a key inflammatory target, Cyclooxygenase-2 (COX-2).[3][4] We present detailed protocols for molecular docking and molecular dynamics (MD) simulations, structured data summaries for quantitative analysis, and visual workflows to elucidate the computational process. The objective is to provide a comprehensive blueprint for researchers aiming to explore the therapeutic potential of small molecules through computational methods.

Introduction: this compound and the Role of In Silico Modeling

This compound, also known as 2-acetaminophenol, is a synthetic compound that has demonstrated significant anti-inflammatory and anti-arthritic activity in preclinical models.[4][5] Studies have shown its ability to reduce the expression of pro-inflammatory cytokines and proteins like COX-2.[3] To elucidate the molecular mechanism behind this activity and to guide the development of more potent derivatives, in silico modeling techniques are indispensable.

Computer-aided drug design (CADD) allows for the rapid screening of virtual libraries, prediction of binding affinities, and analysis of the stability of protein-ligand complexes, thereby saving significant time and resources in the drug discovery pipeline.[1][6] This guide focuses on two core CADD methodologies:

-

Molecular Docking: Predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[7]

-

Molecular Dynamics (MD) Simulation: Simulates the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of the protein-ligand complex.[8]

This whitepaper will use the interaction between this compound and human COX-2 (a critical enzyme in the inflammatory pathway) as a case study to demonstrate a standard in silico workflow.

Experimental Protocols

Molecular Docking Protocol

This protocol outlines the steps for performing a molecular docking study using AutoDock Vina, a widely used open-source docking program.[9][10]

Objective: To predict the binding mode and estimate the binding affinity of this compound to the active site of COX-2.

Methodology:

-

Target Protein Preparation:

-

The 3D crystal structure of human COX-2 is obtained from the Protein Data Bank (PDB).

-

Using molecular visualization software (e.g., UCSF Chimera or AutoDock Tools), all water molecules and non-essential heteroatoms are removed from the PDB file.[9][10]

-

Polar hydrogen atoms are added to the protein structure to correctly represent ionization states at physiological pH.

-

Gasteiger or Kollman charges are computed and assigned to all atoms of the protein.[9]

-

The prepared protein structure is saved in the PDBQT file format, which includes atomic coordinates, charges, and atom types.

-

-

Ligand Preparation:

-

The 2D structure of this compound is sketched using a chemical drawing tool (e.g., ChemDraw) or obtained from a database like PubChem.

-

The 2D structure is converted to a 3D conformation.

-

Using software like Open Babel, polar hydrogens and Gasteiger charges are added to the ligand.[9]

-

The rotatable bonds within the ligand are defined to allow for conformational flexibility during docking.